molecular formula C10H11Br B2887513 4-Bromo-5-methyl-2,3-dihydro-1H-indene CAS No. 136708-09-3

4-Bromo-5-methyl-2,3-dihydro-1H-indene

Cat. No. B2887513
M. Wt: 211.102
InChI Key: NSDRWYDHESDIJM-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 136708-09-3 . It has a molecular weight of 211.1 and is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 4-bromo-5-methyl-2,3-dihydro-1H-indene . Its InChI Code is 1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3 .

Scientific Research Applications

Cross-Conjugated Trienes Synthesis

The synthesis of cross-conjugated triene systems via indium-mediated γ-pentadienylation of aldehydes and ketones utilizes brominated precursors. These trienes are key intermediates for Diels-Alder reactions, providing a pathway to tandem intermolecular Diels-Alder adducts with potential applications in the synthesis of complex molecular architectures (Simon S. Woo, Neil Squires, A. G. Fallis, 1999).

Photochromic and Photomagnetic Properties

Electrophilic Addition Mechanisms

The study of electrophilic addition of deuterium halides to indene, where bromine plays a critical role, contributes to the understanding of reaction mechanisms involving brominated indenes. This research is fundamental in organic chemistry, aiding in the design of new synthetic pathways (M. Dewar, R. C. Fahey, 1963).

Cycloaddition and Ring Opening Reactions

The bromofluorocarbene adduct of indene is used to generate isonaphthalene by the Doering–Moore–Skattebol reaction. This application demonstrates the potential of brominated indenes in synthesizing cyclic allenes and exploring new chemical transformations (M. Christl, M. Braun, H. Fischer, S. Groetsch, Germar Müller, D. Leusser, Stephan Deuerlein, D. Stalke, Mario Arnone, B. Engels, 2006).

Synthesis of Functionalized Cyclopentadienes

Brominated indene derivatives serve as precursors in the synthesis of functionalized cyclopentadienes, highlighting their role in the construction of complex organic molecules. This application underscores the importance of brominated indenes in synthetic organic chemistry (P. Jutzi, T. Heidemann, B. Neumann, H. Stammler, 1992).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-bromo-5-methyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-7-5-6-8-3-2-4-9(8)10(7)11/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDRWYDHESDIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC2)C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methyl-2,3-dihydro-1H-indene

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